molecular formula C10H8N2O2S B1229819 Tyrphostin 47

Tyrphostin 47

Cat. No.: B1229819
M. Wt: 220.25 g/mol
InChI Key: ZGHQGWOETPXKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrphostin 47 (AG-213) is a well-characterized cell-permeable tyrphostin and a potent inhibitor of epidermal growth factor receptor (EGFR) kinase activity, with reported IC₅₀ values of 2.4 µM for EGFR and 3.5 µM for PDGFR . As a competitive tyrosine kinase inhibitor, it functions by targeting the ATP-binding site or through allosteric mechanisms, thereby suppressing aberrant signal transduction pathways that drive cellular proliferation . Initially developed from the natural product erbstatin, tyrphostins like this compound represent an early class of targeted kinase inhibitors . The compound demonstrates significant research value in oncology, with studies showing it inhibits breast cancer cell growth by disrupting the cell cycle. Its mechanism involves the suppression of cyclin B1 and the functional activity of the cyclin B1/p34cdc2 complex, which is crucial for mitosis promotion . Beyond oncology, this compound has been shown to inhibit Shiga toxin-induced cell death and p38 MAPK phosphorylation, suggesting a role in studying infectious diseases . It also inhibits interferon-gamma-stimulated proliferation of Trypanosoma brucei brucei , highlighting its utility in parasitology research . Key Research Applications: • Investigation of EGFR and PDGFR signaling pathways in cancer biology . • Study of cell cycle regulation and proliferation mechanisms, particularly in breast cancer models . • Exploration of host-pathogen interactions and toxin-induced cell signaling . Important Note for Experimental Design: Studies have indicated that this compound can nonenzymatically decarboxylate [1-¹⁴C]-pyruvate. This property may cause significant analytical interference in assays utilizing this specific substrate, such as those measuring pyruvate dehydrogenase activity . Warning: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide

InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)

InChI Key

ZGHQGWOETPXKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O

Pictograms

Irritant

Synonyms

3,4-dihydroxy-alpha-cyanothiocinnamide
3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer
AG 213
AG-213
AG213
alpha-cyano-3,4-dihydroxythiocinnamamide
RG 50864
RG-50864
RG50864
tyrphostin 47
tyrphostin A47
tyrphostin AG-213
tyrphostin AG213
tyrphostin RG50864

Origin of Product

United States

Molecular Mechanisms of Action of Tyrphostin 47

General Inhibition of Protein Tyrosine Kinase Activity

Tyrphostin 47 functions as a potent inhibitor of protein tyrosine kinase (PTK) activity. ahajournals.orgatsjournals.org Its inhibitory action disrupts the phosphorylation of tyrosine residues, a critical step in many signal transduction pathways that regulate cell proliferation. nih.govnih.gov The effectiveness of this compound and related compounds stems from their ability to interfere with the kinase's catalytic function through various competitive mechanisms. atsjournals.organnualreviews.org

The inhibitory action of tyrphostins can be complex, often involving competition with adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor in the kinase reaction. annualreviews.org While many kinase inhibitors are designed to be ATP-competitive, mimicking ATP to bind to its pocket on the enzyme, the specific mechanism can vary. annualreviews.orgviamedica.pl

Research on the kinetics of various tyrphostins has shown that their classification is not always straightforward. Some tyrphostins, particularly those with a 3,4-dihydroxy-(cis)-cinnamonitrile structure like this compound, have been identified as purely competitive inhibitors with respect to both ATP and the protein substrate. nih.gov This suggests they compete directly with ATP for its binding site on the kinase. nih.gov However, other studies classify certain tyrphostins as having mixed-competitive inhibition concerning ATP, indicating a more complex interaction than simple direct competition. nih.govresearchgate.net The activation state of the target receptor kinase can also influence the type of inhibition observed. researchgate.netresearchgate.net

Specific Molecular Targets of this compound

This compound has been shown to inhibit several specific protein tyrosine kinases, playing a significant role in research aimed at understanding their function in cell signaling.

This compound is recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. medkoo.comcaymanchem.comscbt.com It effectively blocks the kinase activity of EGFR, thereby inhibiting EGF-dependent cell proliferation. nih.govcaymanchem.com The inhibitory concentration (IC₅₀) of this compound against EGFR kinase activity has been measured at 2.4 µM. medkoo.comcaymanchem.com This inhibition prevents the autophosphorylation of the receptor and the subsequent phosphorylation of other substrates, which are critical steps in the signal transduction pathway initiated by EGF. nih.gov Kinetic analyses have demonstrated that this compound can act as a competitive inhibitor with respect to both ATP and the peptide substrate in the context of EGFR kinase. nih.gov

This compound also functions as an inhibitor of the serine/threonine-protein kinase WNK1. uniprot.orgmedchemexpress.com WNK1 is a key regulator of ion influx and blood pressure. uniprot.org In a screening of a kinase inhibitor library, this compound was identified as a positive inhibitor of WNK1 activity. acs.org Further investigation into its dose-dependent effects revealed incomplete saturated inhibition at higher concentrations, a phenomenon attributed to the compound's low solubility. acs.org

The inhibitory profile of this compound extends to the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. medkoo.com It has been shown to inhibit PDGFR kinase activity with an IC₅₀ value of 3.5 µM. medkoo.com PDGF and its receptor are deeply involved in the proliferation of certain cell types, and by inhibiting the PDGFR kinase, this compound can block these proliferative signals. ahajournals.orgahajournals.org The mechanism for related tyrphostins that specifically target PDGFR, such as AG-1295, is often ATP-competitive, which interferes with the initial step of the signaling cascade by preventing receptor autophosphorylation. ahajournals.orgahajournals.org

Interactive Data Tables

Table 1: Inhibitory Activity of this compound against Specific Kinases

Target KinaseIC₅₀ Value (µM)Reference
Epidermal Growth Factor Receptor (EGFR)2.4 medkoo.comcaymanchem.com
Platelet-Derived Growth Factor Receptor (PDGFR)3.5 medkoo.com
p210bcr-abl kinase5.9 medkoo.com
WNK1 Kinase1.8 (at 25 µM ATP) acs.org

Table 2: Summary of Inhibition Mechanisms for this compound

Inhibition TypeTargetDescriptionReference
ATP-CompetitiveEGFRCompetes with ATP for binding to the kinase domain. nih.gov
Substrate-CompetitiveGeneral PTKs, EGFRCompetes with the protein substrate for binding to the kinase active site. atsjournals.orgnih.govapjai-journal.org

c-Src Kinase Inhibition

The Src family of non-receptor tyrosine kinases, particularly c-Src, plays a crucial role in signal transduction downstream of various receptor tyrosine kinases. Research indicates that the tyrphostin class of compounds can modulate Src family kinase activity. Tyrphostin-A47 (also referred to as AG213 or RG-50864) has been shown to inhibit Src, Fyn, Yes, and Lyn tyrosine kinases. spandidos-publications.com This inhibition is functionally significant, as pretreatment of platelets with Tyrphostin-A47 completely abolishes aggregation induced by certain stimuli, a process dependent on protein tyrosine kinase (PTK) activity. cellsignal.com Studies using F(ab')2 fragments of an anti-p62 antibody to stimulate platelets found that c-Src was rapidly activated, and this activation was sensitive to inhibition by Tyrphostin A47. cellsignal.com

Further studies on other tyrphostins in NIH/3T3 cells transfected with an activated form of c-Src (pp60F527) demonstrated that compounds like AG18, AG34, and AG82 could significantly decrease the tyrosine phosphorylation of downstream proteins. nih.gov Notably, the two most potent of these, AG34 and AG82, not only inhibited the kinase activity but also reduced the steady-state level of the Src protein itself by slowing its rate of synthesis. nih.gov This suggests a dual mode of action for some tyrphostins on the c-Src protein. nih.gov The antagonistic effects of Cyclosporin A and Tyrphostin AG-1478 on mineralization in stromal cell cultures have also been linked to opposing changes in Src protein quantity and its cleavage products, further implicating Src as a target in tyrphostin-mediated cellular responses. nih.gov

Tyrphostin Compound Effect on c-Src Kinase Cellular Context Reference
Tyrphostin-A47Inhibits Src, Fyn, Yes, and Lyn kinase activityHuman Platelets spandidos-publications.com
Tyrphostin A47Inhibits c-Src activationHuman Platelets cellsignal.com
AG34 and AG82Inhibit kinase activity and reduce protein levelNIH/3T3 cells with activated c-Src nih.gov
Tyrphostin AG-1478Opposes CsA effects on Src protein quantityMarrow stromal cells nih.gov

Insulin-like Growth Factor 1 Receptor (IGF-1R) Axis Engagement (as a tyrphostin class mechanism)

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth and survival. apolo.com.tw The tyrphostin family of synthetic inhibitors has been extensively studied for its ability to target this signaling axis. sigmaaldrich.com A number of tyrphostins demonstrate a potent inhibitory effect on IGF-1-stimulated cell proliferation, with IC50 values in the submicromolar range. sigmaaldrich.comresearchgate.net These compounds function by inhibiting ligand-stimulated receptor autophosphorylation and the subsequent phosphorylation of downstream substrates. sigmaaldrich.comresearchgate.net

While many tyrphostins inhibit both the highly homologous IGF-1R and the insulin (B600854) receptor (IR), some exhibit significant selectivity. For example, tyrphostins AG1024 and AG1034 show a clear preference for inhibiting IGF-1R over the insulin receptor. sigmaaldrich.comresearchgate.net Specifically, the tyrphostin AG1024 inhibits ligand-stimulated IGF-1R autophosphorylation with an IC50 of 7 μM, while its IC50 for the insulin receptor is approximately 9- to 10-fold higher at 57 μM. oncotarget.com This selectivity has made such compounds valuable tools for distinguishing the specific signaling pathways of these two related receptors. sigmaaldrich.comresearchgate.net More recently, novel tyrphostins like NT157 have been designed to disrupt IGF signaling by targeting the primary downstream adapter proteins, Insulin Receptor Substrates 1 and 2 (IRS1/2), leading to their degradation. nih.govmedchemexpress.com This demonstrates a continued focus on the IGF-1R axis as a key target for the tyrphostin class of molecules. nih.govmedchemexpress.com

Tyrphostin Compound Target IC50 Value Reference
AG1024IGF-1R7 μM oncotarget.com
AG1024Insulin Receptor57 μM oncotarget.com
NT157IRS1/2 (downstream of IGF-1R)N/A (induces degradation) nih.govmedchemexpress.com

Signal Transducer and Activator of Transcription (STAT) Pathways Involvement

Signal Transducers and Activators of Transcription (STATs) are a family of transcription factors that mediate signals from various cytokines and growth factors, including EGF. The activation of STAT proteins, particularly STAT3, is frequently linked to cellular processes like proliferation and survival. This compound (AG-1478), as a potent EGFR inhibitor, has been shown to significantly interfere with STAT signaling.

In various cancer cell models, AG-1478 effectively suppresses the activation of STAT3. frontiersin.orgresearchgate.net For instance, in ras-stimulated intestinal epithelial cells where STAT3 is constitutively activated, AG-1478 treatment leads to a considerable suppression of this activation. frontiersin.org Similarly, in squamous cell carcinoma cells, AG-1478 inhibits EGF-induced STAT3 phosphorylation. researchgate.net Research in human tongue and lung cancer cells also confirmed that AG-1478 inhibits the phosphorylation of STAT3. documentsdelivered.com The functional consequence of this inhibition is significant; in some contexts, elevated STAT3 activity is linked to resistance against EGFR inhibitors like AG-1478, and co-treatment with a STAT3 inhibitor can re-sensitize resistant cells. aging-us.com Other tyrphostins, such as AG490, which is a specific JAK2 blocker, have also been shown to inhibit STAT-dependent pathways, highlighting a broader engagement of the JAK-STAT axis by this class of inhibitors.

Tyrphostin Compound Effect on STAT Pathway Mechanism/Context Reference
This compound (AG-1478)Suppresses STAT3 activation/phosphorylationDownstream of EGFR inhibition frontiersin.orgresearchgate.netdocumentsdelivered.com
This compound (AG-1478)STAT3 activity linked to resistanceAcquired resistance models aging-us.com
Tyrphostin AG490Inhibits JAK2, reducing STAT bindingPost-myocardial infarction; TSH signaling

AXL Receptor Tyrosine Kinase Engagement

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and its activation is associated with aggressive tumor behavior, metastasis, and therapy resistance. While this compound (AG-1478) is a highly selective inhibitor of EGFR, the AXL signaling pathway has emerged as a critical factor in the context of resistance to EGFR-targeted therapies. sigmaaldrich.com

Activation of AXL has been identified as a prominent mechanism of acquired resistance to EGFR inhibitors. researchgate.netoncotarget.com Studies have shown that in non-small cell lung cancer (NSCLC), resistance to EGFR tyrosine kinase inhibitors (TKIs) can be mediated by increased AXL expression and activation. oncotarget.com This allows cancer cells to bypass the EGFR blockade and maintain downstream signaling for survival and proliferation. oncotarget.com While there is no direct evidence that this compound itself directly inhibits or engages AXL, its clinical and preclinical efficacy can be limited by the upregulation of AXL signaling. This has led to the development of therapeutic strategies that combine EGFR and AXL inhibitors to overcome this resistance. oncotarget.com Furthermore, other tyrphostin-class molecules, such as NT157, have been specifically identified to target AXL-mediated signaling pathways, underscoring the importance of this receptor in the broader landscape of tyrosine kinase inhibition. medchemexpress.com

Downstream Signaling Pathway Modulation

By inhibiting upstream receptor tyrosine kinases, this compound triggers a cascade of effects on key downstream signaling networks that govern fundamental cellular processes.

Effects on PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell survival, growth, and proliferation. It is a major downstream effector of EGFR. Multiple studies have conclusively shown that this compound (AG-1478) effectively inhibits this pathway. In human breast cancer cells, AG-1478 treatment leads to a pronounced reduction in the phosphorylation of AKT, a key kinase in the pathway, in a dose-dependent manner. This inhibition of constitutive PI3K/Akt signaling has been observed in ErbB2-overexpressing breast cancer cells as well.

The mechanism involves the blockade of upstream signals from EGFR, which prevents the activation of PI3K and subsequent phosphorylation and activation of AKT. This effect is not limited to cancer cells; in myelomonocytic cells, Tyrphostin-47 was shown to block the phosphorylation of Akt induced by Pertussis toxin. The functional outcome of this inhibition is significant, as blocking PI3K/Akt signaling with AG-1478 has been shown to increase the radiosensitivity of human glioblastoma cells. Furthermore, the tyrphostin NT157 has been shown to inhibit IGF1-induced AKT activation and hamper the broader PI3K/AKT/mTOR pathway, indicating a class effect on this critical survival pathway. nih.gov

Effects on MAPK/ERK Signaling Cascade

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade is another critical pathway downstream of EGFR that primarily regulates cell proliferation and differentiation. This compound (AG-1478) is a well-documented inhibitor of this pathway. Treatment of breast cancer cells with AG-1478 effectively inhibits the activity of ERK1/2 in a dose-dependent manner. This is achieved by blocking EGFR activation, which in turn prevents the phosphorylation and activation of ERK.

This inhibitory action has been demonstrated across various experimental models. For example, AG-1478 was found to block the formation of 3D structures by eccrine sweat gland cells, an effect attributed mainly to the inhibition of the ERK signaling pathway. In vascular smooth muscle cells, AG-1478 blunted the activation of ERK induced by oxidative stress. However, the interaction of tyrphostins with the MAPK/ERK pathway can be complex. One study noted a paradoxical effect where a tyrphostin derivative, RG 50864, could activate MEK (the kinase upstream of ERK) on its own, suggesting multiple cellular targets. Additionally, the tyrphostin NT157, while suppressing AKT, was found to increase ERK activation, highlighting that the effects on this cascade can be context-dependent and vary between different tyrphostin compounds. nih.gov

Pathway Effect of this compound (AG-1478) Mechanism References
PI3K/AKT/mTOR InhibitionBlocks phosphorylation/activation of AKT
MAPK/ERK InhibitionBlocks phosphorylation/activation of ERK1/2

Regulation of NF-κB Signal Transduction Pathway

This compound plays a crucial role in the regulation of the Nuclear Factor-kappa B (NF-κB) signal transduction pathway. Research indicates that tyrosine kinase activity is an essential component for the activation of NF-κB by a wide range of stimuli, including cytokines, oxidants, and phorbol (B1677699) esters. pnas.orgpnas.org This requirement for tyrosine phosphorylation appears to be part of a common pathway through which all these stimulating agents ultimately signal for NF-κB activation. pnas.orgresearchgate.net

This compound, as a tyrosine kinase inhibitor, has been shown to block this necessary kinase activity. pnas.orgpnas.orgresearchgate.net By doing so, it inhibits the activation of NF-κB regardless of the initial stimulus. pnas.orgresearchgate.net This suggests that this compound acts on a central, common step within the NF-κB signaling cascade. pnas.org These findings also point to a connection between the intracellular redox state and the control of NF-κB activation, suggesting that this regulation may occur through the modulation of tyrosine phosphorylation events within this common pathway. pnas.orgresearchgate.net

Influence on p38 Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

This compound has a demonstrated inhibitory effect on the phosphorylation of p38 mitogen-activated protein kinase (MAPK). In studies examining the cellular response to Shiga toxin 1 in Vero cells, this compound was found to significantly inhibit both the toxin-induced cell death and the associated phosphorylation of p38 MAPK. nih.gov In contrast, other tyrphostins, such as Tyrphostin 25 and Tyrphostin 51, did not have a significant effect on these Shiga toxin-induced responses. nih.gov This indicates a degree of specificity in the action of this compound against the p38 MAPK pathway, suggesting that the cellular damage induced by Shiga toxin 1 occurs through a pathway that is sensitive to this particular compound. nih.gov However, in other contexts, such as adenosine A(1) receptor stimulation in DDT(1)MF-2 smooth muscle cells, this compound did not block the stimulation of p42/p44 MAPK, indicating that its effects can be pathway-dependent. nih.gov

Interaction with Other Cellular Enzymes and Proteins

Effects on Cyclin B1 and p34cdc2 Complex Activity

This compound exerts significant influence on the cell cycle machinery by targeting the Cyclin B1 and p34cdc2 complex, also known as the M-phase promoting factor (MPF). researchgate.netsdbonline.orgnih.gov In studies on breast cancer cells (both hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C), treatment with this compound led to a substantial reduction in the level of Cyclin B1. researchgate.net Specifically, a 100 microM concentration of the compound reduced Cyclin B1 levels by 90%. researchgate.net

While the protein level of the other component of the complex, the p34cdc2 kinase, was not affected, its functional activity was dramatically reduced. researchgate.net This inhibition of the functional activity of the Cyclin B1/p34cdc2 complex was confirmed by histone H1 phosphorylation assays. researchgate.net The suppression of Cyclin B1 and the consequent inhibition of the complex's activity are proposed as a key mechanism for the growth inhibition and delay in cell cycle progression observed in cells treated with this compound. researchgate.netresearchgate.net

Table 1: Effect of this compound on Cyclin B1/p34cdc2 Complex in Breast Cancer Cells
ComponentEffect of this compound (100 µM)Reference
Cyclin B1 Protein LevelReduced by 90% researchgate.net
p34cdc2 Protein LevelNot affected researchgate.net
Cyclin B1/p34cdc2 Complex Functional ActivityDramatically reduced researchgate.net

Modulation of Topoisomerase I Activity

The tyrphostin class of compounds, known as protein tyrosine kinase blockers, has been identified as inhibitors of DNA topoisomerase I (topo I). researchgate.netnih.gov This enzyme is critical for resolving topological issues in DNA during processes like replication and transcription. spandidos-publications.com The mechanism of topo I involves the formation of a covalent bond between a tyrosine residue in its active site and the DNA backbone, a reaction that bears resemblance to tyrosine phosphorylation. nih.gov This similarity prompted investigations into whether tyrphostins could affect topo I activity. nih.gov

Studies have shown that certain tyrphostin derivatives can indeed inhibit the catalytic activity of topo I. nih.govspandidos-publications.com It is suggested that the antiproliferative effects of these compounds may be related to their ability to inhibit both protein kinases and topoisomerase I. researchgate.net While detailed mechanistic studies have often focused on other derivatives, this compound is recognized as a member of this class of topo I-inhibiting compounds. nih.gov

Interaction with Transglutaminase 2 (TGM2) Activity and GTP Binding

This compound is a potent inhibitor of Transglutaminase 2 (TGM2), a multifunctional enzyme involved in protein cross-linking. researchgate.netcore.ac.uk Research has identified this compound as an inhibitor that targets the GTP binding site on TGM2, acting in a competitive manner with GTP. researchgate.net The enzyme's intracellular crosslinking activity is typically inhibited when it is bound to GTP. core.ac.uk

Further investigation into the mechanism reveals that this compound's inhibitory action is, in part, thiol-dependent. researchgate.netcore.ac.uk It is thought to target the free thiol groups that are necessary for an active TGM2 enzyme. uni-frankfurt.de The presence of a reducing agent significantly diminishes the inhibitory potency of this compound, which supports the hypothesis that the inhibitor may promote the formation of inactivating disulfide bonds within the enzyme. core.ac.uk In screening studies, this compound was found to inhibit TGM2 with an IC50 value in the micromolar range. core.ac.uk

Table 2: Interaction of this compound with Transglutaminase 2 (TGM2)
Aspect of InteractionFindingReference
Binding SiteCompetitively binds to the GTP binding site researchgate.net
Inhibitory MechanismThiol-dependent; targets free thiol groups researchgate.netcore.ac.ukuni-frankfurt.de
Potency (IC50)In the micromolar range core.ac.uk

Investigational Biological Activities and Cellular Effects in Preclinical Models

Modulation of Cell Proliferation and Viability in In Vitro Systems

Tyrphostin 47 has demonstrated the ability to modulate the growth and viability of various cell types in laboratory settings. These effects have been observed in cancer cell lines and other cell types involved in pathological processes.

Studies on human breast cancer cell lines have shown that this compound can inhibit cell growth. Research involving the hormone-responsive MCF-7 and the hormone-unresponsive MCF-7-5C cell lines indicated that the compound impeded the growth of both. jpp.krakow.pl This inhibition was observed over a 10-day period with DNA analysis confirming the reduction in cell proliferation. jpp.krakow.pl

Table 1: Effect of this compound on Human Breast Cancer Cell Lines

Cell Line Effect
MCF-7 (hormone-responsive) Growth inhibition
MCF-7-5C (hormone-unresponsive) Growth inhibition

The inhibitory effects of this compound have also been documented in human pancreatic cancer cell lines. In vitro experiments demonstrated that this compound, referred to as T47 in one study, inhibited both epidermal growth factor (EGF) and serum-stimulated DNA synthesis in MiaPaCa-2, Panc-1, and CAV cell lines. atcc.orgnih.gov This suggests a potential role in suppressing the proliferative signals in these cancer cells.

Table 2: Effect of this compound on Human Pancreatic Cancer Cell Lines

Cell Line Effect on DNA Synthesis
MiaPaCa-2 Inhibition of EGF and serum-stimulated synthesis
Panc-1 Inhibition of EGF and serum-stimulated synthesis
CAV Inhibition of EGF and serum-stimulated synthesis

Research has indicated that this compound is an inhibitor of smooth muscle cell proliferation in vitro. d-nb.infonih.gov The proliferation of these cells is a significant factor in the context of arterial injury. d-nb.info In cell culture experiments, this compound released from a polymer matrix was shown to reduce smooth muscle cell proliferation. d-nb.info

Preclinical data specifically detailing the impact of this compound on rhabdomyosarcoma cell lines are not extensively available in the current body of research. While other tyrphostin compounds have been investigated in this context, the specific effects of this compound remain an area for further investigation.

Induction of Cell Cycle Arrest and Apoptosis

Beyond its effects on cell proliferation, this compound has been shown to influence the cell cycle and induce programmed cell death, or apoptosis, in preclinical models.

Flow cytometric analysis of breast cancer cells treated with this compound revealed a significant delay in the progression of cells through the G1 and S phases of the cell cycle. jpp.krakow.pl This indicates that the compound can interfere with the normal sequence of cell division. Furthermore, it has been noted that this compound can arrest cells at the G1-S transition of the cell cycle and induce cell death by apoptosis. science.gov Other related tyrphostins have also been shown to cause cell cycle arrest at the late G1 and S phases. nih.gov

Apoptosis Induction Mechanisms

The mode of cell death induced by this compound appears to be cell-type and context-dependent, with notable findings pointing towards a non-apoptotic mechanism in certain cancer cells. In studies using HT-29 human colon tumor cells, this compound (AG213) was found to block cell proliferation and induce a form of programmed cell death that is morphologically distinct from apoptosis. nih.gov This was characterized as Clarke III type cell death, a non-lysosomal process involving vesiculate cytoplasm. nih.gov The induction of this cell death pathway was dependent on new protein and RNA synthesis, as it was mitigated by the presence of cycloheximide (B1669411) and actinomycin-D. nih.gov

Similar observations were made in MCF-7 human breast carcinoma cells, where this compound was used to specifically trigger a non-apoptotic mode of programmed cell death for comparative studies against apoptosis induced by other agents. mdpi.com These findings suggest that in specific cancer cell lines, this compound diverts the cell death pathway away from the classical apoptotic cascade involving caspases. nih.govnih.govnih.govjpp.krakow.pl

Conversely, in a different biological context, this compound demonstrated an inhibitory effect on cell death. In Vero cells exposed to Shiga toxin 1, this compound significantly inhibited toxin-induced cell death and the associated phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK). mdpi.com This indicates that the compound's influence on cell survival pathways is highly specific to the initiating stimulus and the cellular machinery involved.

Influence on DNA Synthesis and Related Processes

This compound has been shown to exert significant inhibitory effects on DNA synthesis, particularly when stimulated by specific growth factors that rely on tyrosine kinase signaling.

Preclinical research has consistently demonstrated that this compound and related compounds potently inhibit mitogen-stimulated DNA replication in various cell types. This inhibition is a direct consequence of blocking the tyrosine kinase activity of growth factor receptors, thereby halting the downstream signaling cascade required for cell cycle progression into the S phase.

In vascular smooth muscle cells (VSMCs), tyrphostins containing a benzenemalononitrile nucleus, the structural class to which this compound belongs, effectively inhibited platelet-derived growth factor (PDGF)-dependent DNA synthesis. nih.gov This action was correlated with the inhibition of PDGF receptor autophosphorylation. nih.gov Similarly, in human pancreatic cancer cell lines (MiaPaCa-2, Panc-1, and CAV), this compound (T47) was shown to inhibit DNA synthesis stimulated by both epidermal growth factor (EGF) and serum. nih.gov The inhibitory effects of these compounds on DNA synthesis are often reversible. nih.gov

Below is a summary of findings on the inhibition of stimulated DNA synthesis by this compound and related compounds in preclinical models.

StimulantCell ModelObserved EffectIC₅₀ Range (Tyrphostins)
Platelet-Derived Growth Factor (PDGF)Vascular Smooth Muscle CellsInhibition of DNA Synthesis0.04 to 9 µM
Epidermal Growth Factor (EGF)Human Pancreatic Cancer Cells (MiaPaCa-2, Panc-1, CAV)Inhibition of DNA SynthesisData not specified
SerumHuman Pancreatic Cancer Cells (MiaPaCa-2, Panc-1, CAV)Inhibition of DNA SynthesisData not specified

In the reviewed scientific literature, there is no specific data available regarding the direct effects of this compound on telomerase activity or the expression of its catalytic subunit, human Telomerase Reverse Transcriptase (hTERT). While other tyrphostin derivatives, such as AG1478, have been shown to suppress telomerase activity in breast cancer cells, these findings cannot be extrapolated to this compound as the effects on this pathway appear to be specific to individual compounds within the broader tyrphostin class.

Effects on Cell Migration and Invasion

There is a lack of specific preclinical data in the reviewed literature detailing the effects of this compound on the inhibition of cancer cell invasion or its potential to modulate the activity of matrix metalloproteinases (MMPs). Studies on other specific tyrphostin compounds, such as AG1478 and AG1296, have shown inhibitory effects on cancer cell invasion and the expression of MMPs. However, due to the high specificity of action among different tyrphostin derivatives, these results are not directly attributable to this compound.

Regulation of Ion Channels and Membrane Function

This compound has been identified as a modulator of specific ion channel functions. Research using T84 human intestinal epithelial cell monolayers has shown that this compound stimulates chloride (Cl⁻) secretion. nih.gov This effect was demonstrated to be mediated through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. nih.gov

Further experiments confirmed the role of CFTR in this process. In 3T3 fibroblasts and IEC-6 intestinal cells genetically engineered to express wild-type CFTR, both this compound and the related compound genistein (B1671435) stimulated iodide (¹²⁵I) efflux, a measure of anion channel activity. nih.gov This effect was absent in control cells that did not express CFTR. nih.gov These findings suggest that this compound acts as an activator or potentiator of the CFTR Cl⁻ channel, likely by inhibiting a tyrosine kinase that normally exerts a suppressive effect on basal channel activity. nih.gov

Role in Immune and Inflammatory Responses

This compound has been investigated for its potential to modulate various aspects of the immune and inflammatory response, demonstrating effects on mast cells and T-cell signaling pathways.

In preclinical models of allergic asthma, this compound has shown the ability to inhibit key events in the allergic cascade. Studies using sensitized guinea pig lung tissue demonstrated that this compound concentration-dependently inhibited the ovalbumin-induced release of histamine (B1213489) and peptidoleukotrienes from chopped lung preparations. plos.org This suggests that the compound can prevent the degranulation of mast cells, a critical event in the release of inflammatory mediators during an allergic reaction. plos.org The primary mechanism of its inhibitory effect on anaphylactic contraction in this model was attributed to the prevention of mast cell degranulation. plos.org

While direct studies on this compound's effect on T-cell receptor (TCR) activation are not extensively detailed, its known function as a tyrosine kinase inhibitor and its effects on related signaling pathways provide a basis for its modulatory role. Tyrosine phosphorylation is a critical early step in TCR signaling, and inhibitors of this process are known to affect T-cell activation and subsequent cytokine production.

Research on Jurkat T-cells has shown that this compound can block NF-κB-dependent gene expression that is stimulated by agents like phorbol (B1677699) myristate acetate (B1210297) (PMA) or tumor necrosis factor-alpha (TNF-α). Since NF-κB is a crucial transcription factor for the expression of various cytokines, including Interleukin-2 (IL-2), this finding suggests an indirect mechanism by which this compound could suppress cytokine expression.

Furthermore, this compound has been shown to interfere with the signaling of Interferon-gamma (IFN-γ). In a study on human fetal astrocytes, this compound (referred to as Tyrphostin A47) suppressed IFN-γ-induced cell survival and blocked the translocation of the STAT1 transcription factor to the nucleus. nih.gov This indicates that this compound can inhibit the downstream signaling cascade initiated by IFN-γ. Given the central role of IFN-γ in T-cell mediated immunity, this interference suggests a potential for this compound to modulate T-cell driven inflammatory responses.

The anti-inflammatory potential of this compound has been demonstrated in an in vitro model of allergic asthma using tissues from sensitized guinea pigs. In this model, isolated bronchial rings contracted in a concentration-dependent manner upon challenge with the allergen ovalbumin. plos.org this compound was shown to inhibit this anaphylactic contraction in a concentration-dependent manner over a range of 10-100 microM. plos.org Unlike some other tyrosine kinase inhibitors, this compound did not significantly suppress bronchial contraction induced directly by histamine or leukotriene D4, indicating its primary site of action in this model is the prevention of mediator release from mast cells rather than blocking the effects of these mediators on the airway smooth muscle. plos.org

Table 3: Effect of this compound on Ovalbumin-Induced Anaphylactic Contraction in Guinea Pig Bronchi

Concentration Range Effect

Effects on Cellular Transport and Receptor Internalization

This compound has been shown to influence the trafficking of cell surface receptors. In primary cultures of rat hippocampal neurons, this compound was observed to significantly decrease the internalization of the insulin-like growth factor-I (IGF-I) receptor. pnas.org Interestingly, it did not have a similar inhibitory effect on the internalization of the IGF-II receptor, suggesting a degree of specificity in its action on receptor trafficking. pnas.org

The mechanism by which tyrphostins can affect receptor internalization may be related to their ability to interfere with the interaction between tyrosine-based internalization motifs on the receptor's cytosolic domain and the adaptor protein complexes responsible for initiating endocytosis. Studies on the related compound, Tyrphostin A23, have shown that it inhibits the internalization of the transferrin receptor by perturbing the interaction between its YXXΦ motif and the µ2 subunit of the AP-2 adaptor complex.

Table 4: Effect of this compound on IGF Receptor Internalization in Rat Hippocampal Neurons

Receptor Effect on Internalization
IGF-I Receptor Significant decrease

Modulation of Scavenger Receptor Activity

In preclinical models, this compound has been shown to influence the activity of scavenger receptors, which are involved in the uptake of modified lipoproteins. A study focusing on rabbit and human smooth muscle cells demonstrated that this compound, at a concentration of 50 µM, can block the induction of scavenger receptor activity that is mediated by various growth factors. This suggests that protein tyrosine kinase activity is a crucial component in the signaling pathway that leads to the upregulation of scavenger receptor function in these cells.

Studies on Insulin-like Growth Factor Receptor Internalization

The role of tyrosine kinase activity in the trafficking of growth factor receptors has been investigated using this compound. In a study involving rat hippocampal neurons, this compound was used as a tool to probe the mechanisms of internalization of the insulin-like growth factor-I (IGF-I) and insulin-like growth factor-II (IGF-II) receptors. The findings indicated that the internalization of the IGF-I receptor is dependent on tyrosine kinase activity. By inhibiting this activity, this compound was shown to significantly decrease the internalization of IGF-I, highlighting the importance of phosphorylation in the endocytic pathway of this receptor.

Inhibition of Receptor-Mediated Endocytosis in Parasitic Models (e.g., Trypanosoma brucei)

Receptor-mediated endocytosis is a critical process for the parasitic protozoan Trypanosoma brucei, allowing it to acquire essential nutrients from its host. This process is known to be rapid and is the primary mechanism for the uptake of macromolecules such as transferrin and low-density lipoprotein. All endocytosis and exocytosis in T. brucei occur at a specific site known as the flagellar pocket. The signaling pathways that regulate this crucial function are of significant interest for potential therapeutic intervention.

Studies have suggested that the endocytosis of transferrin in the bloodstream form of T. brucei involves a protein tyrosine kinase (PTK)-dependent signaling pathway. While direct studies specifically investigating the effect of this compound on receptor-mediated endocytosis in Trypanosoma brucei are not extensively documented in the available research, its known function as a protein tyrosine kinase inhibitor makes it a relevant compound for such investigations. Research has confirmed that this compound does impact the cellular machinery of this parasite; for instance, it has been shown to reduce interferon-gamma-induced protein phosphorylation and inhibit the proliferation of T. b. brucei in vitro and in vivo. nih.gov Given that tyrosine kinase activity is implicated in the parasite's endocytic pathway, it is plausible that an inhibitor like this compound could disrupt this vital process, though specific experimental validation is required.

Impact on Reproductive Biology

This compound has been studied for its effects on mammalian sperm function, particularly the processes of capacitation and motility, which are essential for fertilization. These studies have largely focused on hamster spermatozoa as a model.

Inhibition of Sperm Capacitation and Motility Patterns (e.g., hamster spermatozoa)

Capacitation is a series of physiological changes that sperm must undergo to be capable of fertilizing an egg. A key event during capacitation is an increase in protein tyrosine phosphorylation, which is associated with the development of hyperactivated motility—a vigorous, whip-like swimming pattern.

Research has demonstrated that this compound can inhibit hamster sperm capacitation and hyperactivated motility in a dose-dependent manner. nih.gov At a concentration of 0.5 mM, this compound-treated spermatozoa were observed to exhibit a distinct circular motility pattern, which is a significant deviation from the progressive and hyperactivated movements of capacitated sperm. nih.govresearchgate.net Kinematic analysis of sperm treated with this compound revealed lower values for straight-line velocity, curvilinear velocity, and average path velocity compared to untreated controls. nih.gov This inhibitory effect on hyperactivation was found to be specific to this compound, as other analogues like Tyrphostin AG1478 and AG1296 did not produce the same effects on motility or protein phosphorylation. nih.gov

Table 1: Effect of this compound on Hamster Sperm Motility Parameters

TreatmentStraight Line Velocity (VSL)Curvilinear Velocity (VCL)Average Path Velocity (VAP)Motility Pattern
ControlNormalNormalNormalProgressive/Hyperactivated
This compound (0.5 mM)LowerLowerLowerCircular

This table is interactive. Users can sort the columns to compare the effects on different motility parameters.

Tyrosine Phosphorylation of Flagellar Proteins

The changes in sperm motility induced by this compound are directly linked to its effect on the phosphorylation of specific proteins located in the sperm flagellum (tail). The flagellum is the motor apparatus of the sperm, and its movement is regulated by a complex series of signaling events, including protein phosphorylation.

Studies have shown a strong correlation between the inhibition of hyperactivated motility by this compound and a reduction in the tyrosine phosphorylation of a specific group of flagellar proteins, predominantly in the 45-60 kDa molecular weight range. nih.gov This hypo-phosphorylation was localized to the principal piece of the sperm tail. nih.gov Further research has identified two of these hypo-phosphorylated proteins as outer dense fiber protein-2 (45 kDa) and tektin-2 (51 kDa), which are components of the sperm's outer dense fibers and axoneme, respectively. nih.gov The altered phosphorylation status of these structural proteins is believed to be a key factor in the impaired flagellar bending and the resulting circular motility pattern observed in this compound-treated hamster spermatozoa. nih.govnih.gov

Table 2: Impact of this compound on Tyrosine Phosphorylation of Hamster Sperm Flagellar Proteins

TreatmentConcentrationKey Affected Proteins (kDa)Phosphorylation StatusAssociated Motility Effect
ControlN/A45-80Normal PhosphorylationHyperactivation
This compound0.1 - 0.5 mM45-60Hypo-phosphorylationInhibition of Hyperactivation

This table is interactive. Users can filter by concentration to see the associated effects.

Structure Activity Relationship Sar Studies and Analogue Development

Comparative Analysis of Tyrphostin 47 Activity Versus Other Tyrphostin Derivatives

This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase, with a reported IC₅₀ value of 2.4 µM. medkoo.com Its inhibitory action extends to other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and the p210bcr-abl kinase, with IC₅₀ values of 3.5 µM and 5.9 µM, respectively. medkoo.com

The activity of this compound is often compared with other tyrphostins to understand the impact of structural variations. For instance, EGFR-selective tyrphostins like A47, B48, RG13022, and B50 have demonstrated the ability to completely inhibit estrogen-mediated growth stimulation in MCF-7 breast cancer cells. nih.gov In contrast, the PDGFR-selective tyrphostin AG1295 did not show this effect, highlighting the importance of target selectivity. nih.gov

Another well-studied derivative, Tyrphostin AG1478, is a highly selective EGFR kinase inhibitor. google.comebi.ac.uk Its structural dissimilarity to this compound, particularly its anilinoquinazoline (B1252766) core, confers a different profile of activity and selectivity. google.com Studies comparing reversible inhibitors like Tyrphostin AG494 with non-reversible ones like AG1478 have shown different inhibitory concentrations (IC50) against cancer cell lines, further illustrating the diversity within the tyrphostin class. viamedica.pl For example, the IC50 for AG1478 was around 1.16–1.17 µM in A549 and DU145 cells, while for AG494, it was 6.16 µM in A549 cells and 10.7 µM in DU145 cells. viamedica.pl

CompoundTarget KinaseIC₅₀ (µM)Cell Line / Context
This compound (AG-213) EGFR2.4In vitro kinase assay
This compound (AG-213) PDGFR3.5In vitro kinase assay
This compound (AG-213) p210bcr-abl5.9In vitro kinase assay
Tyrphostin AG1478 EGFR~1.17A549 & DU145 cells
Tyrphostin AG494 EGFR6.16A549 cells
Tyrphostin AG494 EGFR10.7DU145 cells
Tyrphostin AG18 EGFR40A431 cells (autophosphorylation)
Tyrphostin AG99 EGFR4A431 cells (autophosphorylation)
Tyrphostin AG538 EGFR0.37In vitro kinase assay
ST638 EGFR1In vitro kinase assay

Design Principles for Enhanced Selectivity and Potency within the Tyrphostin Class

The quest for more potent and selective tyrphostins has been guided by several key design principles derived from extensive structure-activity relationship (SAR) studies. Tyrphostins are generally competitive inhibitors that bind to the substrate binding site of the kinase domain. google.com

A central strategy involves modifying the aromatic ring of the benzylidenemalononitrile (B1330407) scaffold. Early studies revealed that tyrphostins with a catechol (dihydroxy) ring were moderately potent against PDGFR but lacked selectivity. acs.org To enhance selectivity for PDGFR, researchers replaced the catechol ring with a 5-indole ring, which, in some analogues, improved both potency and selectivity. acs.org

Further refinement led to the development of more rigid structures, such as quinoxalines and quinolines, which showed greater potency against PDGFR than the indole-based tyrphostins. acs.org For these rigidified tyrphostins, lipophilic groups like methyl or methoxy (B1213986) at specific positions were found to be crucial for potency, a departure from the hydrophilic catechol group favored for EGFR kinase inhibition. acs.org

For EGFR inhibitors, a narrow SAR has been observed. The quinazoline (B50416) ring system is a preferred core structure, with benzylamino and anilino side chains being optimal. researchgate.net Potency can be significantly enhanced by introducing small, lipophilic, electron-withdrawing groups at the 3-position of the anilino ring. researchgate.net Additionally, incorporating electron-donating groups at the 6- or 7-position of the quinazoline ring increases activity, suggesting a need for high electron density in that region of the molecule. researchgate.net

Identification of Key Pharmacophores for Target Engagement

A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com For tyrphostin-class inhibitors, several key pharmacophoric features have been identified that are critical for binding to the ATP-binding pocket of tyrosine kinases.

The fundamental tyrphostin structure, often based on a benzylidenemalononitrile or a related scaffold like 2-cyanocinnamic acid (CCA), serves as the primary pharmacophore. researchgate.netnih.govresearchgate.net This core structure mimics the tyrosine substrate, allowing it to compete for the kinase's active site. researchgate.net

More detailed pharmacophore models have been developed for specific kinase targets. For Janus kinase (JAK) inhibitors, models often include hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), aromatic interactions (AIs), and hydrophobic contacts (HCs). mdpi.comnih.gov For example, a pharmacophore model for JAK2 inhibitors might feature an HBD interacting with Leu932, an HBA with Glu930, and two hydrophobic contacts. mdpi.com Similarly, models for EGFR kinase inhibitors highlight the importance of specific interactions within the ATP binding site. researchgate.netguidetopharmacology.org The development of these models is crucial for virtual screening and the rational design of new, more potent, and selective inhibitors. mdpi.comsioc-journal.cn

Development of Novel Tyrphostin Analogues with Modified Biological Profiles

Building on SAR and pharmacophore insights, researchers have developed a multitude of novel tyrphostin analogues with modified or enhanced biological profiles. These efforts aim to improve potency, alter selectivity, or target different biological systems.

One area of development has been the synthesis of symmetrical, dimeric tyrphostins designed to fit the dimeric structure of activated EGFR tyrosine kinases. researchgate.net Other work has focused on creating hybrid molecules. For instance, new indole-based tyrphostins have been synthesized and complexed with ruthenium, creating organometallic compounds with potent anticancer activity, in some cases exceeding that of clinically used kinase inhibitors like gefitinib (B1684475) and sorafenib. mdpi.comresearchgate.net

Analogues have also been developed to probe different biological systems. Tyrphostin AG538 analogues were synthesized to study the inhibition of the Pup-proteasome system in Mycobacterium tuberculosis, demonstrating that the tyrphostin scaffold can be adapted to target bacterial proteins. nih.gov In another innovative approach, the malononitrile (B47326) pharmacophore of tyrphostins was replaced with a 2-methylene-4-cyclopentene-1,3-dione group to create inhibitors with potentially lower mitochondrial toxicity. nih.gov

Furthermore, analogues of Tyrphostin AG-490, a JAK2 inhibitor, have been proposed to refine selectivity between different JAK family members (JAK1, JAK2, JAK3, and Tyk2), which could lead to more targeted therapies for immune disorders and certain leukemias. aai.org These examples underscore the versatility of the tyrphostin framework in generating novel chemical entities with diverse and tailored biological activities.

Methodological Approaches in Tyrphostin 47 Research

In Vitro Cell-Based Assays

Cell Proliferation Assays (MTT, Cell Counting, Colony Formation)

Cell proliferation assays are crucial for determining the antiproliferative effects of Tyrphostin 47. These methods quantify the number of viable cells after exposure to the compound.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In research, human breast cancer cells (MCF-7) were treated with this compound (also referred to as A47) for several days, and the number of viable cells was estimated using this assay. nih.gov The results demonstrated that estrogen-mediated growth stimulation in these cells was completely inhibited by this compound. nih.gov Further studies confirmed that this compound selectively inhibits cell proliferation induced by epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF). nih.gov

Cell Counting: Direct cell counting or methods like the crystal violet (CV) staining assay provide a straightforward measure of cell proliferation. In studies on rhabdomyosarcoma (RMS) cells, a related tyrphostin, AG1296, was shown to inhibit cell proliferation in a dose-dependent manner as determined by both MTT and CV methods. nih.gov This approach allows for the calculation of the concentration at which 50% of cell growth is inhibited (IC50). nih.gov

Colony Formation Assay: This assay assesses the ability of single cells to undergo sufficient division to form a colony. It is used to determine the long-term effects of a compound on cell survival and proliferation. The validity of MTT assay results for this compound was confirmed using a colony formation assay on MCF-7 breast cancer cells. nih.gov This method provides corroborating evidence for the antiproliferative and cytostatic effects observed in shorter-term assays. nih.gov

Table 1: Summary of Cell Proliferation Assay Findings for Tyrphostins

Assay Type Cell Line Compound Key Finding Reference
MTT Assay MCF-7 (Human Breast Cancer) This compound (A47) Completely inhibited estrogen-induced cell proliferation. nih.gov
MTT Assay MCF-7 (Human Breast Cancer) This compound (A47) Selectively inhibits EGF- and bFGF-induced proliferation. nih.gov

DNA Synthesis Measurement (e.g., [3H]thymidine incorporation)

To directly measure the effect of this compound on cell division, researchers assess DNA synthesis. The [3H]thymidine incorporation assay is a classic method for this purpose. thermofisher.com

In this technique, the radioactive nucleoside, [3H]thymidine, is added to cell cultures. thermofisher.com As cells proliferate and enter the S phase of the cell cycle, they incorporate the [3H]thymidine into their newly synthesized DNA. thermofisher.com The amount of radioactivity incorporated is then measured and serves as a direct index of proliferative activity. Research on a series of tyrphostins, including hydroxylated derivatives structurally related to this compound, utilized the [3H]thymidine incorporation assay to measure the inhibition of DNA synthesis in human breast adenocarcinoma (MCF-7) cells. nih.gov This method has also been widely used to show that other specific tyrphostins can inhibit growth factor-dependent DNA synthesis. researchgate.netahajournals.org

Flow Cytometric Analysis of Cell Cycle Progression

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G1, S, G2/M). Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide, which binds to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for quantification of cell populations in each phase. biologists.com

Studies using flow cytometry have provided significant insights into the mechanism of this compound. Treatment of hormone-responsive MCF-7 breast cancer cells with this compound resulted in a significant delay in the progression of cells through the G1 and S phases of the cell cycle. nih.gov Another study confirmed that Tyrphostin A47 arrests cells at the G1-S transition point. nih.gov This G1 arrest is a common mechanism for other tyrphostin compounds as well, as observed in cell lines like DU145 prostate cancer and LN229 glioblastoma cells treated with Tyrphostin AG1478. viamedica.plresearchgate.net

Table 2: Cell Cycle Analysis of this compound via Flow Cytometry

Cell Line Compound Effect on Cell Cycle Reference
MCF-7 (Human Breast Cancer) This compound Significant delay in progression through G1 and S phases. nih.gov

Immunoblotting for Protein Phosphorylation and Expression Analysis

Immunoblotting, or Western blotting, is a core technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation. In this compound research, it is used to identify the specific molecular targets affected by the compound.

Key findings from immunoblotting studies include:

In MCF-7 cells, treatment with 100 µM this compound caused a 90% reduction in the expression level of cyclin B1. nih.gov

The expression of p34cdc2 kinase, as well as the G1 cyclins (D1 and E), were not significantly affected by this compound in the same cells. nih.gov

In human platelets, Tyrphostin A47 markedly inhibited the thrombin-stimulated tyrosine phosphorylation of multiple proteins, including substrates at 95/97-kDa, 75/80-kDa, and 64-kDa. ahajournals.org

In hamster spermatozoa, Tyrphostin A47 caused a dose-dependent inhibition of tyrosine phosphorylation on a set of flagellar proteins, particularly in the 45-60 kDa range. researchgate.net

Table 3: Proteins Affected by this compound as Determined by Immunoblotting

Protein/Target Cell Type/System Effect of this compound Reference
Cyclin B1 MCF-7 (Human Breast Cancer) 90% reduction in protein level. nih.gov
p34cdc2 Kinase MCF-7 (Human Breast Cancer) Expression level not affected. nih.gov
Cyclin D1 & E MCF-7 (Human Breast Cancer) Expression levels not markedly affected. nih.gov
Multiple Substrates Human Platelets Markedly inhibited tyrosine phosphorylation. ahajournals.org

Kinase Activity Assays (e.g., Histone H1 phosphorylation, peptide phosphorylation)

To directly measure the enzymatic activity of specific kinases, researchers perform in vitro kinase assays. These assays typically involve incubating the kinase with a known substrate and radioactively labeled ATP. The amount of radioactivity transferred to the substrate is then quantified.

Histone H1 Phosphorylation: Histone H1 is a well-known substrate for cyclin-dependent kinases (CDKs), such as the p34cdc2 kinase, which is a key regulator of the G2/M phase transition. nih.gov In a critical study, the functional activity of the cyclin B1/p34cdc2 complex was assessed using a histone H1 phosphorylation assay. nih.gov While immunoblotting showed that the level of p34cdc2 protein was unchanged, the kinase assay revealed that its ability to phosphorylate histone H1 was dramatically reduced in the presence of this compound. nih.gov This demonstrates that this compound inhibits the functional activity of the kinase complex, not just the expression of its components. nih.gov

Peptide Phosphorylation: In addition to using full-length proteins like histone H1, kinase activity assays can also utilize specific, short synthetic peptides that correspond to the phosphorylation site of a particular kinase's target. This approach is often used to assess the activity of receptor tyrosine kinases. For example, the inhibitory effect of various tyrphostins on the epidermal growth factor (EGF) receptor tyrosine kinase activity has been confirmed using such assays, which measure the phosphorylation of a relevant peptide substrate. nih.gov

Cell Invasion and Migration Assays (e.g., Boyden Chamber)

Cell migration and invasion are fundamental processes in cancer metastasis and are often driven by signaling pathways that involve protein tyrosine kinases. Assays that measure these phenomena are therefore relevant for evaluating inhibitors like this compound.

The Boyden chamber, or transwell assay, is the most widely used method for this purpose. merckmillipore.comnih.gov The apparatus consists of two compartments separated by a porous membrane. nih.gov Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber to stimulate migration through the pores. cellbiolabs.com After incubation, the cells that have migrated to the underside of the membrane are stained and counted. merckmillipore.com For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade and penetrate to migrate. cellbiolabs.com While specific studies using this compound in a Boyden chamber are not detailed in the provided sources, this methodology is a standard and essential tool for assessing the effects of tyrosine kinase inhibitors on the metastatic potential of cancer cells.

Gene Expression Analysis (e.g., RT-PCR for hTERT mRNA)

Gene expression analysis is a crucial tool for understanding how this compound influences cellular processes at the molecular level. One key target of investigation has been the human telomerase reverse transcriptase (hTERT) gene. Telomerase is an enzyme essential for the replication of chromosome ends and is activated in the vast majority of cancer cells, making its catalytic subunit, hTERT, a significant target for cancer therapy. frontiersin.org

Studies have utilized Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to measure the levels of hTERT mRNA in cancer cell lines following treatment with various compounds. frontiersin.orgwaocp.org This technique allows researchers to quantify the amount of specific mRNA, providing a proxy for the level of gene expression. The general workflow involves the extraction of total RNA from treated and untreated cells, followed by the reverse transcription of mRNA into complementary DNA (cDNA). This cDNA then serves as a template for PCR amplification using primers specific to the hTERT gene. frontiersin.orgwaocp.org By comparing the amount of amplified product between treated and control samples, researchers can determine if a compound like this compound inhibits or enhances the expression of the hTERT gene. waocp.org

While direct studies focusing on this compound and hTERT mRNA expression are not extensively detailed in the provided results, the established use of RT-PCR for hTERT analysis in cancer research provides a clear methodological framework for how such an investigation would be conducted. frontiersin.orgwaocp.orgdtic.milplos.org

Ion Flux Measurements (e.g., 125I efflux)

Ion flux measurements are vital for studying cellular processes such as volume regulation, signal transduction, and excitability. The efflux of ions like iodide (I⁻), often traced using its radioactive isotope ¹²⁵I, is a common method to assess the activity of anion channels. nih.gov These channels are critical for maintaining cellular homeostasis.

In the context of this compound research, ion flux measurements can help to understand its effects on signaling pathways that modulate ion channel activity. For example, some G-protein coupled receptors (GPCRs) can modulate swelling-induced osmolyte efflux, a process that involves anion channels. researchgate.net Methodologically, cells are preloaded with ¹²⁵I. After preloading, the cells are washed and exposed to various conditions, such as a hypotonic solution to induce swelling, in the presence or absence of this compound. The amount of ¹²⁵I released from the cells into the surrounding medium over time is then measured. umich.edu

Studies have shown that tyrosine kinase inhibitors can affect ion channel activity. For instance, the tyrosine kinase inhibitor tyrphostin B42 has been observed to activate KATP channels. nih.gov Although direct ¹²⁵I efflux studies with this compound are not detailed in the provided results, the established methodologies for measuring ion flux provide a clear path for investigating its potential role in modulating anion channel activity. nih.govumich.edunih.gov

Preclinical In Vivo Models

Preclinical in vivo models are indispensable for evaluating the potential therapeutic efficacy and understanding the physiological effects of compounds like this compound in a whole-organism context.

Animal Models for Arterial Injury and Restenosis Studies

Restenosis, the re-narrowing of an artery after an intervention like angioplasty or stenting, remains a significant clinical challenge. researchgate.net Animal models are crucial for studying the pathophysiology of restenosis and for testing potential inhibitory compounds. researchgate.netnih.gov Commonly used models include the rat carotid artery balloon injury model and the porcine coronary artery stenting model. vascularcell.comfrontiersin.org

In these models, a controlled injury is induced in the artery, which triggers a healing response characterized by smooth muscle cell (SMC) proliferation and migration, leading to neointimal hyperplasia and restenosis. nih.govfrontiersin.org Tyrphostins, as inhibitors of protein tyrosine kinases, have been shown to inhibit SMC proliferation and have demonstrated efficacy in reducing restenosis in various experimental models. researchgate.netnih.gov For instance, a locally delivered, nanoencapsulated tyrphostin, AGL-2043, was found to reduce neointima formation in both balloon-injured rat carotid arteries and stented porcine coronary arteries. vascularcell.comfrontiersin.org

The general procedure involves anesthetizing the animal, exposing the target artery, and inducing injury. The test compound, such as a tyrphostin, can be administered either systemically or locally, for example, through drug-eluting stents or nanoparticle delivery systems. vascularcell.comrevespcardiol.org After a set period, the animals are euthanized, and the arteries are harvested for histological and morphometric analysis to quantify the extent of neointimal formation and restenosis. revespcardiol.org

Table 1: Animal Models in Tyrphostin and Restenosis Research

Animal Model Artery Injury Method Key Findings Related to Tyrphostins
Rat Carotid Artery Balloon Injury Tyrphostins inhibit restenosis. researchgate.netnih.gov Nanoencapsulated AGL-2043 reduced neointima formation. vascularcell.comfrontiersin.org
Pig Coronary Artery Stenting Tyrphostins show significant efficacy. nih.gov Nanoencapsulated AGL-2043 reduced neointima formation. vascularcell.comfrontiersin.org

Animal Models for Inflammatory Diseases (e.g., asthma)

Allergic asthma is a chronic inflammatory disease of the airways. atsjournals.org Animal models, such as the ovalbumin (OVA)-sensitized guinea pig or mouse model, are widely used to study the mechanisms of airway inflammation and to test potential anti-inflammatory therapies. atsjournals.orgatsjournals.orgall-imm.com

In these models, animals are sensitized to an allergen, typically OVA, to induce an allergic phenotype. Subsequent challenge with the same allergen leads to an inflammatory response in the airways, characterized by bronchoconstriction, airway hyperresponsiveness, and infiltration of inflammatory cells like eosinophils. atsjournals.orgatsjournals.org

Protein tyrosine kinases play a pivotal role in the signaling cascades that activate inflammatory cells. atsjournals.orgresearchgate.net Therefore, inhibitors of these kinases, including tyrphostins, have been investigated for their anti-inflammatory effects. Studies have shown that tyrosine kinase inhibitors can attenuate OVA-induced responses. atsjournals.orgresearchgate.net For example, genistein (B1671435), another tyrosine kinase inhibitor, has been shown to inhibit OVA-induced bronchoconstriction and reduce the number of inflammatory cells in the bronchoalveolar lavage fluid (BALF) of guinea pigs. atsjournals.orgatsjournals.org While specific results for this compound in these models are not detailed, it has been shown in vitro to attenuate OVA-induced bronchial contraction. atsjournals.org The methodology involves sensitizing animals, administering the test compound before or during allergen challenge, and then assessing various parameters of airway inflammation and function.

Models for Host-Pathogen Interactions (e.g., Shiga toxin-induced cell injury)

Shiga toxins (Stxs), produced by bacteria like Shigella dysenteriae and certain strains of Escherichia coli, can cause severe cellular injury. nih.gov Understanding the interaction between these toxins and host cells is crucial for developing therapeutic interventions. nih.govmdpi.comfrontiersin.org

In vitro models using cell lines, such as Vero cells, are commonly employed to study the cytotoxic effects of Shiga toxins. nih.gov These cells are susceptible to the toxin, and its effects, such as cell death and the activation of specific signaling pathways, can be readily studied.

Research has shown that this compound can have a protective effect against Shiga toxin-induced cell death. nih.govnih.gov In one study, this compound significantly inhibited Shiga toxin 1-induced cell death in Vero cells. nih.gov The methodology involves treating the cells with Shiga toxin in the presence or absence of this compound and then assessing cell viability and specific cellular responses, such as the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK), a key signaling molecule involved in the cell's response to stress. nih.gov The finding that this compound inhibits both cell death and p38 MAPK phosphorylation suggests that the target of this compound is part of the signaling pathway leading to cell injury. nih.gov

Table 2: Effect of Tyrphostins on Shiga Toxin 1-Induced Responses in Vero Cells

Compound Effect on Cell Death Effect on p38 MAPK Phosphorylation
This compound Significant inhibition Significant inhibition
Tyrphostin 25 No significant effect No significant effect
Tyrphostin 51 No significant effect No significant effect

Data sourced from a study on the inhibitory effects of tyrosine kinase inhibitors on Shiga toxin 1-induced cell death. nih.gov

Biochemical and Biophysical Techniques

A variety of biochemical and biophysical techniques are employed to study the interaction of this compound with its molecular targets and its effects on cellular functions. These techniques provide detailed insights into the compound's mechanism of action.

Kinetic studies of tyrosine kinase inhibition are fundamental to understanding how compounds like this compound work. jst.go.jp These assays typically involve incubating the purified enzyme (a specific tyrosine kinase) with its substrates (ATP and a tyrosine-containing peptide or protein) in the presence of varying concentrations of the inhibitor. The rate of the phosphorylation reaction is then measured, often by quantifying the amount of phosphorylated product formed. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀).

Other techniques used in the broader context of tyrosine kinase inhibitor research include:

Western Blotting: To detect the phosphorylation state of specific proteins within a cell, providing evidence of target engagement and pathway modulation.

Fluorescence-based assays: To measure changes in intracellular ion concentrations or membrane potential, as discussed in the ion flux section. columbia.edu

Cell cycle analysis: Using techniques like flow cytometry to determine the effect of the compound on cell proliferation and division.

These methodological approaches, from the molecular to the whole-organism level, are essential for the comprehensive investigation of this compound and its potential as a pharmacological agent.

Table 3: Mentioned Compounds

Compound Name
This compound
AGL-2043
Genistein
Tyrphostin B42
Tyrphostin 25
Tyrphostin 51

Protein-Protein Interaction Studies

Research into this compound has explored its effects on the interactions between key cellular proteins, revealing its capacity to modulate critical signaling nexuses.

Studies have shown that this compound can interfere with the reorganization of the actin cytoskeleton. The formation of focal adhesions and stress fibers, processes dependent on the interaction of proteins like Focal Adhesion Kinase (FAK) and vinculin, can be inhibited by this compound. biologists.com In quiescent 3T3 cells stimulated with lysophosphatidic acid (LPA), a serum component that normally induces the formation of these structures, treatment with 120 μM this compound abolished the reappearance of focal adhesions and stress fibers. This cytoskeletal effect was accompanied by a marked inhibition of FAK phosphorylation, indicating that this compound disrupts the signaling cascade that governs these protein-protein assemblies. biologists.com

Furthermore, investigations have revealed an unexpected activity of this compound against DNA topoisomerase I (topo I). This enzyme's function involves a transient covalent bond between a tyrosine residue in its active site and the DNA backbone. nih.gov Research demonstrated that this compound could inhibit topo I activity. Mechanistic studies showed that this inhibition arises from the compound's ability to block the binding of the topo I enzyme to DNA, an effect attributed to a direct interaction between this compound and the enzyme itself. nih.gov This finding suggests that this compound can disrupt the fundamental protein-DNA interactions required for topoisomerase function.

In other contexts, this compound has been used as a tool to investigate signaling pathways where protein interactions are crucial. For instance, in studies of neurite outgrowth, this compound was found to have no significant effect on either integrin-dependent or Cell Adhesion Molecule (CAM)-stimulated neurite outgrowth at concentrations of 150 microM, whereas other tyrphostins did show inhibitory effects. nih.gov This differential outcome highlights its specific profile in modulating particular protein-protein interaction-dependent cellular processes.

Enzyme Kinetics and Inhibition Characterization

A cornerstone of this compound research is the detailed characterization of its enzyme inhibition kinetics, which has precisely defined its potency and mechanism against various protein kinases. This compound is recognized as a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. medkoo.comscbt.com

Kinetic studies have determined its half-maximal inhibitory concentration (IC₅₀) against several key tyrosine kinases. It is a potent inhibitor of EGFR kinase activity with an IC₅₀ of 2.4 µM. medkoo.com It also demonstrates inhibitory activity against the platelet-derived growth factor receptor (PDGFR) and the p210bcr-abl fusion protein kinase, with IC₅₀ values of 3.5 µM and 5.9 µM, respectively. medkoo.com

Further kinetic analyses have elucidated its mode of action. In studies using purified, preactivated EGFR, this compound was characterized as a competitive inhibitor with respect to both ATP and the peptide substrate poly(Glu6Ala3Tyr) or GAT. nih.gov This indicates that this compound likely binds to the active site of the kinase, competing with both the phosphate (B84403) donor (ATP) and the protein/peptide substrate. nih.govannualreviews.org

Research on With-No-Lysine (K) kinase 1 (WNK1) also characterized this compound's inhibitory mechanism. Using a mobility-shift assay, it was identified as an ATP-competitive inhibitor of WNK1. acs.org The IC₅₀ value against WNK1 was determined in the presence of 25 μM ATP. acs.org However, the compound exhibited incomplete saturated inhibition at maximal doses, which was attributed to its limited solubility at higher concentrations. acs.org

Table 1: Inhibitory Potency of this compound against Various Kinases

Target Enzyme IC₅₀ (µM) Inhibition Type Reference
EGFR 2.4 Competitive w.r.t. ATP & Substrate medkoo.comnih.gov
PDGFR 3.5 Not Specified medkoo.com
p210bcr-abl 5.9 Not Specified medkoo.com
WNK1 3.5 ATP-Competitive acs.org

Use of Fluorescent Ligands for Binding Studies (e.g., BODIPY-FL-GTP)

Fluorescently labeled ligands are powerful tools for studying the binding of small molecules to proteins in real-time. In the context of this compound research, the fluorescent GTP analog BODIPY-FL-GTP has been utilized to investigate the compound's interaction with non-kinase targets, specifically human tissue transglutaminase (TGM2). core.ac.uk

TGM2 is a multifunctional enzyme that, in addition to its primary crosslinking activity, can bind to guanosine (B1672433) nucleotides like GTP, which inhibits its transamidation function. core.ac.uk To explore the binding characteristics of potential inhibitors, researchers used BODIPY-FL-GTP. The binding of this fluorescent analog to TGM2 results in a significant enhancement of its fluorescence intensity. core.ac.uknih.gov This phenomenon provides a sensitive method to detect binding and competition.

In these studies, it was observed that unlabeled GTP and GDP could effectively compete with BODIPY-FL-GTP for binding to TGM2, leading to a reduction in the fluorescence signal. core.ac.uk Crucially, this compound was also found to compete with the fluorescent GTP analog for binding to TGM2. core.ac.uk This was demonstrated by a concentration-dependent decrease in fluorescence intensity when this compound was added to the TGM2 and BODIPY-FL-GTP mixture. The results suggested that this compound binds to TGM2 in a manner similar to GTP, likely at or near the guanine (B1146940) nucleotide binding site. This methodological approach was instrumental in identifying TGM2 as an off-target protein for this compound and characterizing the nature of this interaction. core.ac.uk

Peptide Microarray-Based Kinomics

Peptide microarrays have emerged as a high-throughput technology for kinomics, the large-scale study of kinase activity and substrate specificity. bmbreports.orgwikipedia.org This approach utilizes chips upon which a large number of different peptide substrates are immobilized. wikipedia.orgubc.ca When these arrays are incubated with a protein lysate or a purified kinase in the presence of ATP, the phosphorylation of specific peptides can be detected, often using phosphospecific antibodies, providing a snapshot of kinase activity. wikipedia.orgfrontiersin.org

This methodology has been applied to characterize the inhibitory profile of this compound. In one study, a peptide microarray was used to assess the effect of Tyrphostin A47 on c-Src kinase activity. bmbreports.org The microarray featured an immobilized c-Src kinase substrate peptide. By monitoring the "on-chip" changes in the phosphorylation of this substrate peptide in the presence and absence of the inhibitor, researchers could directly measure the inhibitory effect of this compound on c-Src. bmbreports.org This application demonstrates the power of peptide microarrays to rapidly screen for kinase inhibitors and confirm their activity against specific targets within a multiplexed format.

Kinomic profiling using such arrays allows for the deconvolution of complex cellular signaling networks and can help identify both primary targets and potential off-targets of kinase inhibitors like this compound. bmbreports.orgmdpi.com The ability to screen an inhibitor against hundreds or thousands of potential peptide substrates simultaneously provides a broad view of its specificity and mechanism of action. frontiersin.orgplos.org

Future Research Directions and Unanswered Questions

Elucidation of Novel, Uncharacterized Targets of Tyrphostin 47

While initially characterized as a potent inhibitor of EGFR kinase activity, subsequent research has revealed that this compound interacts with a wider array of molecular targets. scbt.comnih.gov This promiscuity, while a challenge for developing highly specific therapeutics, presents an opportunity to uncover novel regulatory nodes in cellular signaling.

Future research should focus on systematically identifying and validating these off-target effects. Modern chemical proteomics and kinome profiling approaches can be employed to create a comprehensive interaction map of this compound. bmbreports.org For instance, studies have already implicated its involvement in the inhibition of WNK1, a serine/threonine kinase, and its effects on the functional activity of the cyclin B1/p34cdc2 complex, independent of significant effects on G1 cyclins. nih.govmedchemexpress.com Further investigation into these and other potential targets, such as those involved in platelet function and smooth muscle cell proliferation, is warranted. nih.govnih.gov Unraveling these interactions could reveal previously unknown connections between different signaling pathways and provide new targets for therapeutic intervention.

A significant unanswered question is the full extent of this compound's "off-target" profile. While its effects on EGFR are well-documented, its interactions with other receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases are less understood. annualreviews.orgtechscience.com For example, its influence on the phosphorylation state of proteins involved in adeno-associated virus (AAV) transduction suggests a broader impact on cellular processes than initially anticipated. nih.gov A comprehensive understanding of its target landscape is crucial for interpreting experimental results and exploring its full therapeutic potential.

Investigation of Context-Dependent Effects and Specificity

The biological effects of this compound can vary significantly depending on the cellular context, including cell type and the specific signaling environment. psu.edu For example, its impact on cell proliferation and survival can differ between various cancer cell lines. researchgate.netnih.gov Furthermore, its effects on endothelial nitric oxide synthase (eNOS)-dependent pial arteriolar dilation have been shown to be agonist-specific, affecting acetylcholine-induced but not ADP-induced responses. nih.gov

A key area for future research is to systematically investigate these context-dependent effects. This includes studying its activity in a wide range of normal and diseased cell types to understand how the local cellular environment and the presence of other signaling molecules modulate its effects. For instance, the paradoxical activation of mitogen-activated protein (MAP) kinase kinase (MEK) in some epithelial cells upon this compound treatment highlights the complexity of its mechanism of action and the need for further investigation into its cell-specific signaling consequences. nih.gov

A major unanswered question is what determines the cellular specificity of this compound's actions. Is it the differential expression of its primary and secondary targets, the crosstalk between various signaling pathways, or the metabolic state of the cell? Answering this question will be critical for predicting which biological systems and diseases are most likely to be sensitive to this compound and for designing more targeted therapeutic strategies.

Exploration of Combination Strategies with Other Modalities in Preclinical Systems

The multitargeted nature of this compound suggests its potential utility in combination therapies. By simultaneously modulating multiple signaling pathways, it may synergize with other therapeutic agents to enhance efficacy and overcome drug resistance. annualreviews.org Early studies have already explored its use in combination with other agents, such as aspirin (B1665792) in inhibiting platelet reactivity and with photodynamic therapy (PDT) in cancer cells. nih.govpsu.edu

Future preclinical studies should systematically explore the potential of this compound in combination with a wide range of other modalities, including chemotherapy, immunotherapy, and other targeted therapies. nih.govmdpi.com For example, its ability to reverse multidrug resistance mediated by the ABCG2 transporter suggests its potential to enhance the efficacy of existing chemotherapeutic agents. nih.gov Investigating its effects on the tumor microenvironment and immune cell function could also open up new avenues for combination with immunotherapies. pnas.org

A critical unanswered question is how to rationally design effective combination strategies involving this compound. This will require a deep understanding of its mechanism of action and its interplay with other drugs. Identifying predictive biomarkers to select patient populations most likely to benefit from such combinations will also be a crucial research direction. mdpi.com

Advanced Preclinical Modeling for Efficacy and Mechanism Validation

To better predict the clinical potential of this compound and its analogues, more sophisticated preclinical models are needed. Traditional two-dimensional cell culture systems often fail to recapitulate the complexity of in vivo environments. nih.gov

Future research should utilize advanced preclinical models, such as three-dimensional organoids, patient-derived xenografts (PDXs), and genetically engineered mouse models. These models can provide a more accurate assessment of efficacy and allow for a more detailed investigation of the in vivo mechanism of action. For example, local delivery systems have been used to assess its effect on neointimal proliferation in a rat carotid balloon-injury model, though with limited success in that specific context. nih.gov The use of such models will be essential for validating novel targets and for testing combination strategies in a more physiologically relevant setting. ahajournals.org

A key unanswered question is how to best model the complex interplay between this compound, the tumor, and the host microenvironment. Developing models that accurately reflect the heterogeneity and evolution of diseases like cancer will be a significant challenge but is essential for the successful translation of preclinical findings.

Application of this compound as a Chemical Probe for Fundamental Biological Discoveries

Beyond its therapeutic potential, this compound serves as a valuable chemical probe for dissecting fundamental biological processes. nih.govaacrjournals.org By inhibiting specific protein kinases, it allows researchers to investigate the roles of these enzymes in a wide range of cellular functions, from cell cycle progression to ion channel regulation. nih.govphysiology.org

Future research should continue to leverage this compound as a tool to explore new areas of biology. Its use has already shed light on processes as diverse as serotonin-induced vasoconstriction and interferon-gamma-stimulated proliferation of trypanosomes. ahajournals.orgoup.com By carefully designing experiments and considering its known target profile, researchers can use this compound to generate and test new hypotheses about the roles of tyrosine phosphorylation in health and disease. For example, its ability to inhibit platelet-derived growth factor (PDGF)-induced contraction in aortic smooth muscle points to the role of protein tyrosine kinases in vasorelaxation. nih.gov

A central unanswered question that this compound can help address is how the vast and complex network of protein kinases is integrated to control cellular behavior. By selectively perturbing this network, chemical probes like this compound can help to map out these intricate signaling circuits and reveal the logic of cellular regulation. mdpi.com

Q & A

Q. What is the molecular mechanism by which Tyrphostin 47 inhibits tyrosine kinase activity, and how can this be experimentally validated?

this compound acts as a competitive inhibitor by binding to the ATP-binding site of tyrosine kinases, disrupting phosphorylation-dependent signaling pathways. To validate this, researchers can perform in vitro kinase assays using purified enzymes (e.g., EGFR or PDGFR) and measure activity via radioactive ATP incorporation or fluorescence-based methods. Dose-response curves (e.g., 10–100 µM) and negative controls (e.g., inactive analogs like Tyrphostin 1) should be included to confirm specificity .

Q. What are the critical parameters for designing cell-based assays to assess this compound’s effects on downstream signaling pathways?

Key parameters include:

  • Cell line selection : Use models with high endogenous tyrosine kinase activity (e.g., smooth muscle cells or cancer cell lines).
  • Concentration optimization : Pilot dose-response studies (typically 5–50 µM) to balance efficacy and cytotoxicity.
  • Time-course analysis : Monitor phosphorylation status of targets (e.g., MAPK/ERK) via Western blot at intervals (e.g., 15 min to 24 hrs post-treatment).
  • Controls : Include untreated cells, vehicle controls (DMSO), and inactive analogs to rule off-target effects .

Q. How can researchers ensure reproducibility when testing this compound in enzymatic assays?

Standardize assay conditions:

  • Maintain consistent pH, temperature, and ATP concentrations.
  • Use validated enzyme lots and pre-treat with reducing agents if required.
  • Include reference inhibitors (e.g., Staurosporine) as positive controls.
  • Report kinetic constants (IC₅₀, Ki) with triplicate measurements and statistical confidence intervals .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different cellular models?

Contradictions often arise from variations in cell-specific kinase expression, off-target effects, or assay conditions. Mitigate this by:

  • Profiling kinase expression : Use RNA-seq or proteomics to quantify target availability.
  • Combination studies : Test this compound with pathway-specific inhibitors (e.g., MEK inhibitors) to isolate signaling nodes.
  • Meta-analysis : Compare data across published studies using standardized metrics (e.g., normalized IC₅₀ values) .

Q. What experimental strategies can elucidate this compound’s role in modulating cross-talk between tyrosine kinases and scavenger receptors?

In models like smooth muscle cells, co-treatment with this compound and scavenger receptor ligands (e.g., Ac-LDL) can reveal cross-talk. Use:

  • Functional assays : Measure ligand uptake (e.g., DiI-labeled Ac-LDL) via flow cytometry.
  • Inhibitor panels : Combine with PKC inhibitors (e.g., MDL-29,152) to dissect kinase crosstalk.
  • Gene silencing : Knock down specific receptors to isolate this compound’s primary targets .

Q. How can structural modifications of this compound improve its selectivity, and what methodologies validate these improvements?

  • Rational design : Modify the quinazoline core to reduce off-target binding. Use molecular docking simulations (e.g., AutoDock Vina) to predict affinity shifts.
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to compare parental and modified compounds.
  • Crystallography : Solve co-crystal structures of modified this compound with target kinases to confirm binding mode changes .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Non-linear regression : Fit dose-response data to Hill or log-logistic models (e.g., using GraphPad Prism).
  • Cluster analysis : Group cells by response magnitude using flow cytometry or single-cell RNA-seq data.
  • Bootstrapping : Assess variability in IC₅₀ estimates across biological replicates .

Methodological Best Practices

Q. How should researchers document this compound’s stability and solubility in biological assays?

  • Stability assays : Incubate this compound in assay buffers (e.g., PBS, cell culture media) at 37°C and quantify degradation via HPLC at 0, 6, 24 hrs.
  • Solubility testing : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm absence of precipitation using dynamic light scattering .

Q. What are the ethical and reporting standards for studies involving this compound in preclinical models?

  • Animal studies : Adhere to ARRIVE guidelines for in vivo experiments, including randomization and blinding.
  • Data transparency : Deposit raw kinase assay data in repositories like Zenodo or Figshare.
  • Reproducibility : Provide detailed synthesis protocols (if novel analogs are used) and characterization data (NMR, HRMS) .

Data Interpretation & Reporting

Q. How can researchers differentiate between this compound’s direct kinase inhibition and secondary effects in omics datasets?

  • Pathway enrichment analysis : Use tools like GSEA or IPA to identify overrepresented pathways.
  • Time-resolved phosphoproteomics : Track early phosphorylation events (≤30 min post-treatment) to distinguish primary targets.
  • Knockout validation : Use CRISPR-Cas9 to delete putative targets and assess rescue of this compound’s effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.